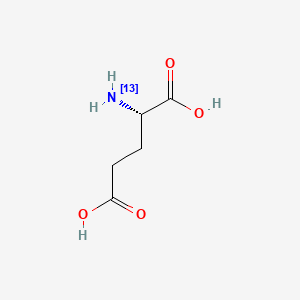

L-Glutamic-13N acid

Beschreibung

L-Glutamic-13N acid is a stable isotopically labeled derivative of L-glutamic acid, where five carbon atoms are replaced with ¹³C and one nitrogen atom with ¹⁵N (molecular formula: ¹³C₅H₉¹⁵NO₄; molecular weight: 153.09) . It is synthesized enzymatically via L-glutamic acid dehydrogenase, using ¹³N-ammonia and α-ketoglutaric acid as precursors, achieving yields up to 40% under optimized conditions . This compound is critical in nuclear magnetic resonance (NMR) studies for probing protein structure, dynamics, and metabolic pathways due to its isotopic enrichment (>95% purity) .

Eigenschaften

CAS-Nummer |

52458-30-7 |

|---|---|

Molekularformel |

C5H9NO4 |

Molekulargewicht |

146.13 g/mol |

IUPAC-Name |

(2S)-2-(13N)azanylpentanedioic acid |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i6-1 |

InChI-Schlüssel |

WHUUTDBJXJRKMK-OHBPLHJFSA-N |

Isomerische SMILES |

C(CC(=O)O)[C@@H](C(=O)O)[13NH2] |

Kanonische SMILES |

C(CC(=O)O)C(C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

L-Glutaminsäure-13N wird typischerweise durch enzymatische Reaktionen synthetisiert. Eine übliche Methode beinhaltet die Verwendung von Glutamatdehydrogenase, die die Aminierung von α-Ketoglutarsäure mit Stickstoff-13-markiertem Ammoniak (13NH3) katalysiert. Die Reaktionsbedingungen umfassen in der Regel einen Phosphatpuffer bei pH 8,0 sowie Kofaktoren wie ADP und NADH .

Industrielle Produktionsverfahren

Die industrielle Produktion von L-Glutaminsäure-13N ist aufgrund der kurzen Halbwertszeit von Stickstoff-13 (etwa 10 Minuten) weniger verbreitet. Bei der Produktion wird Wasser mit hochenergetischen Protonen beschossen, um 13N03- zu erzeugen, das dann zu 13NH3 reduziert wird. Dieses Ammoniak wird anschließend zur enzymatischen Synthese von L-Glutaminsäure-13N verwendet .

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-Glutaminsäure-13N unterliegt hauptsächlich Aminierungs- und Transaminierungsreaktionen. Diese Reaktionen werden durch Enzyme wie Glutamatdehydrogenase und Transaminasen katalysiert.

Häufige Reagenzien und Bedingungen

Aminierung: Verwendet 13NH3, α-Ketoglutarsäure, ADP und NADH in einem Phosphatpuffer.

Transaminierung: Beinhaltet die Verwendung von Transaminasen und geeigneten α-Ketosäuren.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen umfassen verschiedene 13N-markierte Aminosäuren wie L-Glutamin, L-Asparagin und L-Alanin .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

L-Glutaminsäure-13N übt seine Wirkung aus, indem es an Stoffwechselwegen beteiligt ist, die Glutamat umfassen. Es aktiviert sowohl ionotrope als auch metabotrope Glutamatrezeptoren. Zu den ionotropen Rezeptoren gehören NMDA-, AMPA- und Kainatrezeptoren, während die metabotropen Rezeptoren G-Protein-gekoppelte Rezeptoren sind. Diese Interaktionen spielen eine entscheidende Rolle bei der Neurotransmission und Stoffwechselprozessen.

Wirkmechanismus

L-Glutamic-13N acid exerts its effects by participating in metabolic pathways involving glutamate. It activates both ionotropic and metabotropic glutamate receptors. The ionotropic receptors include NMDA, AMPA, and kainate receptors, while the metabotropic receptors are G protein-coupled receptors. These interactions play a crucial role in neurotransmission and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Melting Point: 205 °C (decomposes) .

- Isotopic Purity: >95% (HPLC) .

- Storage: Stable at room temperature when protected from light and moisture .

Isotopically Labeled Glutamic Acid Derivatives

Table 1: Comparative Analysis of Isotopic Variants

Key Findings :

- Sensitivity in Tracking : this compound enables precise nitrogen pathway analysis, whereas ¹³C-labeled variants (e.g., L-Glutamic acid-3-¹³C) track carbon utilization in metabolic cycles like the TCA cycle .

- Deuterated Forms : Compounds like L-Glutamic acid-¹³C₅, D₅, ¹⁵N (97–99% isotopic purity) are used in neutron scattering and high-resolution NMR due to reduced proton interference .

Comparison with L-Glutamine and Derivatives

Table 2: Glutamic Acid vs. Glutamine and Labeled Analogs

Key Differences :

- Functional Role: L-Glutamic acid is a neurotransmitter and precursor to GABA, while L-glutamine serves as a nitrogen donor in nucleotide synthesis .

- Isotopic Utility : L-Glutamine-¹³C₅,¹⁵N₂,D₅ provides dual carbon/nitrogen tracking in cancer metabolism studies, contrasting with this compound’s focus on nitrogen dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.